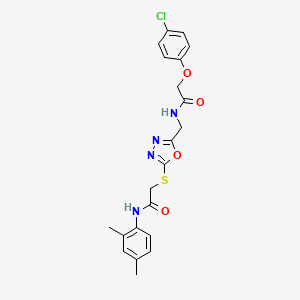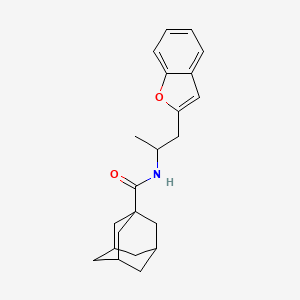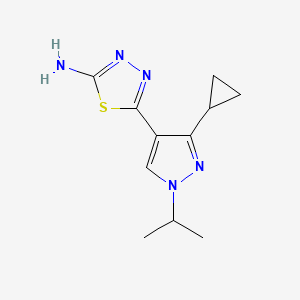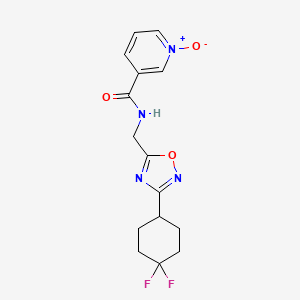![molecular formula C23H20FN5O B2514328 4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1326876-40-7](/img/structure/B2514328.png)
4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds with 4-fluorophenyl groups has been explored in various studies. For instance, a compound with 4-fluorophenyl groups was synthesized through a [2+2] photocyclization process, resulting in a complex structure with an inversion center and molecular symmetry close to C2h, except for the terminal ethyl groups . Another study explored the synthesis of chromanol compounds with a 4-fluorophenyl moiety, which showed high affinity for the NMDA receptor and provided protection against glutamate toxicity in cultured hippocampal neurons . Additionally, the synthesis of hexahydroacridine derivatives with a 4-fluorophenyl group was reported, with the central pyridine ring being orthogonal to the substituted phenyl ring . These studies demonstrate the diverse synthetic routes and structural motifs that can be achieved with the incorporation of 4-fluorophenyl groups.
Molecular Structure Analysis
The molecular structures of compounds containing 4-fluorophenyl groups exhibit a variety of conformations and interactions. For example, the 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane has a central inversion center and approximate C2h symmetry . In contrast, the chromanol analogue with a 4-fluorophenyl group showed a preference for the cis (erythro) conformation due to steric interactions . The hexahydroacridine derivatives displayed a sofa conformation for the central ring and orthogonal orientation between the central pyridine and substituted phenyl rings . These structural analyses highlight the influence of the 4-fluorophenyl group on the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of compounds with 4-fluorophenyl groups can be inferred from their synthesis and structural properties. The photocyclization process used to synthesize the tetraasterane compound suggests a photochemical reactivity pattern for the 4-fluorophenyl moiety . The chromanol compounds' synthesis indicates that the 4-fluorophenyl group can participate in reactions that lead to conformationally restricted analogues with specific receptor affinities . The crystal structures of the hexahydroacridine derivatives, stabilized by C-H...O intermolecular hydrogen bonds, suggest potential reactivity in forming supramolecular assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with 4-fluorophenyl groups can be diverse. The solubility of these compounds in organic solvents such as CHCl3, DMF, and DMSO is noted, which is important for their application in various chemical contexts . The crystallographic analysis provides insights into the solid-state properties, such as molecular packing and hydrogen bonding interactions . The NMR and X-ray crystallography studies offer detailed information on the electronic environment and three-dimensional structure of the molecules, which are crucial for understanding their chemical behavior .
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds with structural similarities to "4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one." For instance, the synthesis of 6,12-bis(4-fluorophenyl)-3,9-dioxatetraasterane was performed via photocyclization, and its NMR analysis and X-ray crystal structure were extensively discussed, highlighting the molecular symmetry and structural details (Song et al., 2011). Additionally, compounds with similar frameworks have been synthesized, such as the (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one, which were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction, revealing interesting aspects such as dihedral angles and weak intermolecular interactions (Salian et al., 2018).
Crystallography and Molecular Conformation
In-depth crystallographic studies have been conducted on related compounds to understand their molecular conformation and interactions. For example, isostructural compounds with the moiety 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were synthesized and analyzed using single-crystal diffraction, revealing information about molecular planarity and the orientation of fluorophenyl groups (Kariuki et al., 2021).
Molecular Interactions and Properties
Further research into compounds with structural relevance has shed light on various molecular interactions and properties. Investigations into the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have provided insights into the structure-activity relationships and the potential for biological activity of these compounds (Nagamani et al., 2018).
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-11-(4-propan-2-ylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-15(2)17-5-7-18(8-6-17)20-13-21-22-26-29(14-16-3-9-19(24)10-4-16)23(30)27(22)11-12-28(21)25-20/h3-12,15,20-22,25-26H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURRLRMYXWMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)



![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)